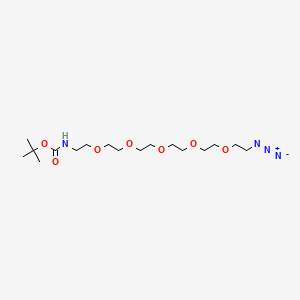

Boc-NH-PEG5-azide

Description

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N4O7/c1-17(2,3)28-16(22)19-4-6-23-8-10-25-12-14-27-15-13-26-11-9-24-7-5-20-21-18/h4-15H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTHVVYQUZJIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Boc-NH-PEG5-azide: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG5-azide is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a tert-butyloxycarbonyl (Boc)-protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This unique combination of functional moieties provides researchers with a versatile tool for covalently linking molecules with high efficiency and control.

The Boc-protected amine allows for orthogonal reactivity, where the Boc group can be selectively removed under acidic conditions to reveal a primary amine for subsequent conjugation. The hydrophilic PEG5 spacer enhances the solubility of the molecule and the resulting conjugates in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of bioconjugates.[3] The terminal azide group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which enables the rapid and specific formation of a stable triazole linkage with alkyne-containing molecules.[1][2]

This technical guide provides an in-depth overview of the physical properties, experimental protocols for characterization and use, and key applications of this compound.

Core Physical and Chemical Properties

This compound is typically supplied as a viscous liquid and should be handled with appropriate laboratory safety precautions. The key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | tert-Butyl (17-azido-3,6,9,12,15-pentaoxaheptadecyl)carbamate | [4] |

| Synonyms | Boc-NH-PEG5-CH2CH2N3, t-Boc-N-Amido-PEG5-azide, Azido-PEG5-NHBoc | [4][5][6] |

| CAS Number | 911209-07-9 | [5][6] |

| Molecular Formula | C17H34N4O7 | [5][6] |

| Molecular Weight | 406.47 g/mol | [1][3] |

| Appearance | Viscous liquid | [6] |

| Purity | Typically ≥95% or ≥97% | [5][6] |

| Solubility | Soluble in water, DMSO, DCM, and DMF | [4][7] |

| Storage Conditions | Store at -20°C, protected from light and moisture | [6] |

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210-220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Procedure:

-

Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

-

Inject the prepared sample onto the column.

-

Run the gradient program and collect the data.

-

The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound using ¹H and ¹³C NMR. The following are predicted chemical shifts based on the structure and data from similar compounds.

Instrumentation and Conditions:

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Standard: Tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

δ 1.44 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

δ 3.2-3.4 (m, 4H): Methylene protons adjacent to the amine and azide groups.

-

δ 3.5-3.7 (m, 20H): Methylene protons of the PEG chain.

-

δ 5.0 (br s, 1H): NH proton of the carbamate.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

δ 28.4: Methyl carbons of the Boc group.

-

δ 40.2: Methylene carbon adjacent to the amine.

-

δ 50.7: Methylene carbon adjacent to the azide group.[8]

-

δ 70.0-71.0: Methylene carbons of the PEG chain.

-

δ 79.1: Quaternary carbon of the Boc group.

-

δ 156.0: Carbonyl carbon of the Boc group.

Boc-Deprotection Protocol

Objective: To remove the Boc protecting group to yield the free amine for subsequent conjugation.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve this compound in DCM (e.g., 10 mL per 1 g of starting material).

-

Add an excess of TFA (e.g., 2-4 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

-

Upon completion, carefully neutralize the excess TFA by washing the reaction mixture with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected product, Amino-PEG5-azide.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

Objective: To conjugate the azide-functionalized PEG linker to an alkyne-containing molecule.

Materials:

-

This compound (or the deprotected Amino-PEG5-azide)

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

A suitable solvent (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

-

In a reaction vial, dissolve the alkyne-modified target molecule (1.0 equivalent) and this compound (1.05 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be purified by an appropriate method, such as preparative HPLC.

Applications and Workflows

This compound is a valuable tool in various research and development areas, most notably in the synthesis of PROTACs and for the PEGylation of biomolecules.

PROTAC Synthesis Workflow

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target protein ligand and the E3 ligase ligand is crucial for the PROTAC's efficacy. This compound is often used to construct this linker.

A typical workflow for synthesizing a PROTAC using this linker is as follows:

-

Synthesis of Ligands: The ligands for the target protein and the E3 ligase are synthesized with appropriate functional groups for linker attachment (e.g., an alkyne group on one ligand).

-

Boc-Deprotection: The Boc group on this compound is removed to expose the primary amine.

-

First Conjugation: The resulting Amino-PEG5-azide is conjugated to the E3 ligase ligand, often through an amide bond formation.

-

Click Chemistry: The azide-functionalized E3 ligase-linker conjugate is then attached to the alkyne-functionalized target protein ligand via a CuAAC reaction.

-

Purification and Characterization: The final PROTAC molecule is purified and its structure and purity are confirmed.

Caption: PROTAC Synthesis Workflow using this compound.

Bioconjugation Experimental Workflow

This compound can be used to PEGylate biomolecules such as peptides and proteins to improve their therapeutic properties.

Caption: General Bioconjugation Workflow.

Stability and Handling

Organic azides are energetic compounds and should be handled with care. The stability of this compound is enhanced by the presence of the PEG chain, which increases the carbon-to-nitrogen ratio. However, it is recommended to avoid exposure to excessive heat, shock, and strong acids or reducing agents that are not part of a planned reaction. Store the compound at -20°C under an inert atmosphere to prevent degradation. When handling, use non-metal spatulas and avoid ground glass joints.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in the fields of medicinal chemistry, chemical biology, and drug development. Its well-defined structure, which includes a protected amine, a biocompatible PEG spacer, and a reactive azide group, allows for the precise and efficient construction of complex molecular architectures. The experimental protocols and application workflows provided in this guide offer a comprehensive resource for the effective utilization of this important linker molecule in the laboratory. As the demand for sophisticated bioconjugates and targeted therapeutics continues to grow, the utility of this compound in enabling these innovations is set to expand.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound [myskinrecipes.com]

- 4. t-boc-N-amido-PEG5-azide | 911209-07-9 [chemicalbook.com]

- 5. Boc-NH-PEG5-N3 | CAS:911209-07-9 | Biopharma PEG [biochempeg.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boc-NH-PEG5-azide for Researchers and Drug Development Professionals

Introduction

Boc-NH-PEG5-azide is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal azide group connected by a five-unit polyethylene glycol (PEG) spacer, offers researchers a versatile tool for the covalent modification of biomolecules. This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, complete with detailed experimental protocols and workflow visualizations.

Chemical Structure and Physicochemical Properties

This compound possesses a well-defined chemical structure that dictates its utility in bioconjugation. The Boc protecting group provides a stable handle for the amine functionality, allowing for its selective deprotection under acidic conditions. The azide group is a key participant in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The hydrophilic PEG5 spacer enhances aqueous solubility, reduces aggregation of conjugated biomolecules, and provides a flexible linkage that can mitigate steric hindrance.

Chemical Structure

Molecular Formula: C₁₇H₃₄N₄O₇[1][2]

Systematic Name: tert-butyl (17-azido-3,6,9,12,15-pentaoxaheptadecyl)carbamate[3]

The structure consists of a terminal Boc-protected amine, a chain of five ethylene glycol units, and a terminal azide group.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 406.47 g/mol | [2][4] |

| CAS Number | 911209-07-9 | [1][2][4] |

| Appearance | Viscous liquid | [1] |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in water, DMSO, DCM, and DMF. | [5][6] |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [5] |

Key Applications and Experimental Protocols

This compound is instrumental in several cutting-edge research and development areas, primarily due to its bifunctional nature that allows for sequential or orthogonal conjugation strategies.

Bioconjugation via Click Chemistry

The azide moiety of this compound enables its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This allows for the stable ligation of the PEG linker to molecules containing a terminal alkyne.

This protocol outlines a general procedure for the conjugation of an alkyne-containing molecule to this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biomolecule conjugations)

-

Appropriate buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Degassed solvents

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO, water).

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

-

(Optional) Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration (e.g., 1 mM) in the chosen reaction buffer.

-

Add this compound to the reaction mixture at a slight molar excess (e.g., 1.2 equivalents).

-

(Optional) If using THPTA, add it to the reaction mixture to a final concentration of 5 times the copper concentration.

-

Add CuSO₄ to a final concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.

-

-

Purification:

-

Upon completion, the reaction mixture can be purified using appropriate chromatographic techniques, such as reversed-phase HPLC or size-exclusion chromatography, to isolate the desired conjugate.

-

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

This compound is a widely used linker in the synthesis of PROTACs.[4][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The synthesis of a PROTAC using this linker typically involves a multi-step process, which is visualized in the diagram below.

Caption: A logical workflow for the synthesis of a PROTAC using this compound.

Boc Deprotection

The Boc protecting group can be efficiently removed under acidic conditions to yield a free primary amine. This amine can then be used for subsequent conjugation reactions, such as amide bond formation with a carboxyl group-containing molecule.

This protocol provides a general method for the removal of the Boc group from this compound or its conjugates.

Materials:

-

Boc-protected compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup:

-

Dissolve the Boc-protected compound in DCM.

-

To this solution, add an equal volume of TFA (for a 1:1 DCM:TFA solution) or 4 equivalents of 4M HCl in 1,4-dioxane.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction can be monitored by TLC or LC-MS to confirm the disappearance of the starting material.

-

-

Work-up:

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

-

Conclusion

This compound is a powerful and versatile chemical tool for researchers and drug development professionals. Its well-defined structure, favorable physicochemical properties, and dual-functionality enable a wide range of applications in bioconjugation, targeted drug delivery, and the synthesis of complex molecular architectures like PROTACs. The detailed protocols provided in this guide offer a starting point for the successful implementation of this valuable reagent in various research endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. t-Boc-N-Amido-PEG5-Azide, CAS 911209-07-9 | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Buy t-boc-N-amido-PEG5-Azide | 911209-07-9 | >98% [smolecule.com]

- 6. t-boc-N-amido-PEG5-azide | 911209-07-9 [chemicalbook.com]

- 7. This compound [cnreagent.com]

Synthesis and Purification of Boc-NH-PEG5-azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Boc-NH-PEG5-azide, a valuable heterobifunctional linker used extensively in bioconjugation, drug delivery, and proteomics. The methodologies detailed herein are compiled from established chemical literature, offering a robust framework for the successful production of this reagent.

Introduction

This compound is a polyethylene glycol (PEG)-based linker featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal azide group. The PEG5 spacer enhances solubility and reduces steric hindrance, while the orthogonal protecting groups allow for sequential conjugation strategies. The azide moiety facilitates efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the covalent attachment to alkyne-modified molecules. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent functionalization, such as amide bond formation.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Boc-NH-PEG5-OH. The hydroxyl group is first activated by conversion to a good leaving group, commonly a mesylate, followed by nucleophilic substitution with an azide salt.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of similar azido-PEG compounds and should be adapted and optimized for specific laboratory conditions.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Boc-NH-PEG5-OH | ≥95% | Commercially available |

| Methanesulfonyl Chloride (MsCl) | Reagent Grade | Sigma-Aldrich |

| Triethylamine (NEt3) | Anhydrous | Acros Organics |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Sodium Azide (NaN3) | Reagent Grade | Alfa Aesar |

| Dimethylformamide (DMF) | Anhydrous | EMD Millipore |

| Magnesium Sulfate (MgSO4) | Anhydrous | VWR |

| Diethyl Ether | Anhydrous | J.T. Baker |

| Sodium Chloride (NaCl) | ACS Grade | Macron |

Step 1: Synthesis of Boc-NH-PEG5-OMs (Mesylate Intermediate)

-

Dissolve Boc-NH-PEG5-OH (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (NEt3, 1.5 eq) dropwise to the stirred solution.

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG5-OMs, which is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude Boc-NH-PEG5-OMs (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (NaN3, 3.0 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC for the disappearance of the mesylate intermediate.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and DCM.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine (3x).

-

Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. A combination of extraction and precipitation is typically employed. For higher purity, column chromatography may be necessary.

-

Aqueous Workup: As described in the synthesis protocol, a thorough aqueous workup is the first purification step to remove water-soluble impurities and salts.

-

Precipitation: The concentrated crude product, which is typically a viscous oil, can be further purified by precipitation.

-

Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., DCM).

-

Slowly add this solution to a stirred, cold non-solvent, such as diethyl ether or a mixture of diethyl ether and hexanes.

-

The product should precipitate out of the solution.

-

Collect the precipitate by filtration or decantation and dry under vacuum.

-

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Parameter | Typical Specification |

| Appearance | Colorless to pale yellow viscous liquid |

| Molecular Formula | C17H34N4O7 |

| Molecular Weight | 406.47 g/mol |

| Purity (by HPLC/NMR) | ≥95% |

| Storage Conditions | -20°C, under inert atmosphere, protected from light |

Expected Analytical Data:

-

¹H NMR: The spectrum should show characteristic peaks for the Boc protecting group (a singlet around 1.4 ppm), the PEG backbone (a complex multiplet between 3.5 and 3.7 ppm), and the methylene protons adjacent to the azide group (a triplet around 3.4 ppm). The disappearance of the mesylate peak (a singlet around 3.1 ppm) and the hydroxyl proton signal confirms the completion of the reaction.

-

Mass Spectrometry (ESI-MS): The mass spectrum should exhibit a prominent peak corresponding to the molecular ion of the product (e.g., [M+Na]⁺ or [M+H]⁺).

Safety and Handling

-

Sodium Azide (NaN3): Highly toxic and can form explosive metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and metals.

-

Methanesulfonyl Chloride (MsCl): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Solvents: Dichloromethane and dimethylformamide are hazardous. Use appropriate engineering controls and PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide outlines a reliable and reproducible methodology for the synthesis and purification of this compound. By following the detailed protocols and adhering to the safety precautions, researchers can confidently produce this versatile linker for a wide range of applications in chemical biology and drug development. The provided characterization data serves as a benchmark for ensuring the quality and purity of the final product.

An In-depth Technical Guide to Boc-NH-PEG5-azide in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action and application of Boc-NH-PEG5-azide, a versatile heterobifunctional linker, in the field of bioconjugation. With a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Core Concepts: Understanding this compound

This compound is a chemical linker featuring three key components:

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine. This allows for selective reactions at the other end of the linker. The Boc group can be efficiently removed under acidic conditions to expose the amine for subsequent conjugation, typically forming a stable amide bond.[1]

-

PEG5 Spacer: The pentaethylene glycol (PEG) spacer is a hydrophilic chain that enhances the solubility and bioavailability of the resulting bioconjugate.[] Its flexibility can also be crucial for optimizing the spatial orientation of the conjugated molecules, which is particularly important in applications like PROTACs to enable the formation of a productive ternary complex.

-

Azide Group: The terminal azide (N3) functionality is a key reactive handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[3][4][5]

The strategic combination of these three elements makes this compound a powerful tool for the stepwise and controlled assembly of complex biomolecular architectures.[1]

Mechanism of Action in Bioconjugation

The utility of this compound in bioconjugation stems from the orthogonal reactivity of its two terminal functional groups. This allows for a two-step conjugation strategy, which is fundamental to the synthesis of molecules like PROTACs and antibody-drug conjugates (ADCs).

Step 1: Azide-Alkyne "Click" Chemistry

The azide group of this compound participates in highly efficient and specific cycloaddition reactions with alkyne-containing molecules. Two primary forms of this "click chemistry" are employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the formation of a stable 1,4-disubstituted triazole linkage between the azide and a terminal alkyne.[3] CuAAC is known for its fast reaction kinetics and high yields.[6] However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the reaction partner for the azide.[3] The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it highly biocompatible and suitable for live-cell and in vivo studies.[8]

The choice between CuAAC and SPAAC depends on the specific application, with CuAAC often favored for in vitro conjugations where speed and cost are priorities, while SPAAC is the preferred method for biological systems where copper toxicity is a concern.[7]

Step 2: Boc Deprotection and Amine-Based Conjugation

Following the azide-alkyne cycloaddition, the Boc protecting group on the amine can be removed using an acid, typically trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (DCM).[9] This deprotection step exposes the primary amine, which can then be coupled to a second molecule of interest, commonly through the formation of a stable amide bond with a carboxylic acid. This two-step process allows for the precise and directional assembly of the final bioconjugate.

Application in PROTAC Synthesis

A prime application of this compound is in the synthesis of PROTACs. These are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[3][10]

The synthesis of a PROTAC using this compound typically follows this logical workflow:

Caption: Workflow for PROTAC synthesis using this compound.

This modular approach allows for the systematic variation of the E3 ligase ligand, the target protein ligand, and the linker to optimize the potency and selectivity of the final PROTAC.

The resulting PROTAC then mediates the formation of a ternary complex between the target protein and the E3 ligase, leading to the degradation of the target protein.

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

The choice of linker is a critical parameter in PROTAC design, significantly impacting the efficacy of the final molecule. The following tables summarize representative data on the influence of linker type and length on PROTAC performance.

Table 1: Comparative Efficiency of Different Linker Types in PROTACs [11]

| Linker Type | Key Characteristics | Advantages | Disadvantages |

| PEG | Composed of repeating ethylene glycol units. | Excellent water solubility, enhances cell permeability, good biocompatibility, tunable length. | Can be metabolically unstable, may lead to entropic penalties if too long. |

| Alkyl | Consist of saturated or unsaturated hydrocarbon chains. | Synthetically accessible, chemically stable, can be systematically varied in length. | Tend to be hydrophobic, which can limit aqueous solubility and cellular uptake. |

| Rigid | Contain cyclic structures (e.g., piperazine, aromatic rings). | Can pre-organize the PROTAC into a bioactive conformation, may enhance ternary complex stability. | Less conformational flexibility can hinder the formation of a productive ternary complex. |

Table 2: Impact of Linker Length on PROTAC Efficacy for Estrogen Receptor α (ERα) Degradation [12][13]

| PROTAC | Linker Length (atoms) | ERα Degradation (%) | IC50 (nM) in MCF7 cells |

| PROTAC 1 | 9 | ~40 | >1000 |

| PROTAC 2 | 12 | ~70 | ~500 |

| PROTAC 3 | 16 | ~90 | ~100 |

| PROTAC 4 | 19 | ~60 | ~750 |

| PROTAC 5 | 21 | ~30 | >1000 |

Data are representative and compiled from studies on ERα-targeting PROTACs. The optimal linker length is target-dependent.

Table 3: Comparison of CuAAC and SPAAC for Bioconjugation [7][8][14]

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Biocompatibility | Potentially cytotoxic due to copper, limiting for in vivo use. | Generally considered highly biocompatible and suitable for live-cell studies. |

| Reaction Kinetics | Generally very fast and efficient. | Reaction rates are dependent on the cyclooctyne used but can be very rapid. |

| Side Reactions | Copper can catalyze oxidative damage to biomolecules. | Potential for thiol-yne side reactions with cysteine-containing proteins. |

| Cost | Reagents (terminal alkynes, copper salts) are generally less expensive. | Strained cyclooctynes can be significantly more expensive. |

| Yield | Generally high to quantitative under optimized conditions. | High to quantitative yields can be achieved. |

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction to conjugate an alkyne-modified molecule to this compound.[15]

Materials:

-

This compound

-

Alkyne-modified molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

Solvent (e.g., DMF/water mixture)

-

Reaction vessel

Procedure:

-

In a reaction vial, dissolve the alkyne-modified molecule (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent system (e.g., a 4:1 mixture of DMF and water).

-

Add an aqueous solution of CuSO4·5H2O (0.3 equivalents).

-

Add an aqueous solution of sodium ascorbate (0.3 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS).

-

Upon completion, the reaction mixture can be directly subjected to purification by preparative HPLC.

Protocol for Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine.[9][16]

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Nitrogen or argon source

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

-

Add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.

-

Monitor the reaction by an appropriate analytical method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Remove the solvent and excess TFA in vacuo using a rotary evaporator.

-

The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified.

Protocol for PROTAC Purification and Characterization

Purification:

-

High-Performance Liquid Chromatography (HPLC): The crude PROTAC is typically purified by reverse-phase preparative HPLC.[9] A gradient of water and acetonitrile, both containing 0.1% formic acid or TFA, is commonly used. Fractions are collected and analyzed by LC-MS to identify those containing the pure product.

Characterization:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the identity of the final PROTAC by verifying its exact mass.[17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the PROTAC molecule.[17]

-

Purity Analysis: The purity of the final PROTAC is assessed by analytical HPLC, with purity levels typically exceeding 95% for use in biological assays.[9]

Conclusion

This compound is a highly versatile and valuable tool in the field of bioconjugation. Its orthogonal reactive groups, coupled with the beneficial properties of the PEG spacer, make it particularly well-suited for the modular synthesis of complex biomolecules such as PROTACs. A thorough understanding of its mechanism of action and the careful selection of reaction conditions are paramount to its successful application in the development of novel therapeutics and research tools. This guide provides the foundational knowledge and practical protocols to empower researchers in harnessing the full potential of this powerful linker.

References

- 1. t-Boc-N-Amido-PEG5-Azide, CAS 911209-07-9 | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]

- 5. This compound [myskinrecipes.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Boc-NH-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Boc-NH-PEG5-azide in aqueous solutions. This compound is a heterobifunctional linker, critical in bioconjugation and the development of targeted therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its performance in aqueous media is paramount to the success of synthetic and biological applications. While specific quantitative data for this exact molecule is not extensively published, this guide synthesizes established principles of its constituent functional groups and provides detailed protocols for its characterization.

Core Concepts: Understanding the Molecule

This compound (tert-butyl (17-azido-3,6,9,12,15-pentaoxaheptadecan-1-yl)carbamate) is comprised of three key components that dictate its behavior in water:

-

Boc (tert-butyloxycarbonyl) Group: A common protecting group for amines, it is notably hydrophobic. The Boc group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions to reveal the primary amine[1].

-

PEG5 (Pentaethylene Glycol) Linker: The polyethylene glycol spacer is hydrophilic and significantly enhances the aqueous solubility of the molecule[2][3][4]. This property is crucial for its application in biological systems.

-

Azide (N₃) Group: This functional group is used in "click chemistry," specifically in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions[2][3]. Alkyl azides, like the one in this molecule, are generally stable under most conditions but can be sensitive to heat, light, and strong acids[5][6].

Aqueous Solubility Profile

The presence of the 5-unit PEG chain is the primary driver of its water solubility[2][3][4]. For similar, though larger, Boc-NH-PEG-COOH molecules, solubility in water and aqueous buffers is noted to be good[6][7]. It is anticipated that this compound is soluble in water and common biological buffers (e.g., PBS, TRIS). However, at high concentrations, the hydrophobic Boc group may limit its solubility. One supplier suggests that for higher solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial. The compound is also described as being soluble in DMSO[].

Table 1: Predicted Solubility of this compound

| Solvent System | Predicted Solubility |

| Water | Soluble, enhanced by the PEG5 chain. High concentrations may require gentle heating or sonication. |

| Common Aqueous Buffers (PBS, HEPES, TRIS) | Expected to be soluble, similar to water. Buffer salts are unlikely to significantly impact solubility at standard concentrations. |

| Organic Solvents (DMSO, DMF) | Highly soluble. Often used to create concentrated stock solutions which are then diluted into aqueous media. |

| Alcohols (Ethanol, Methanol) | Likely soluble, but potentially less so than in water or polar aprotic solvents. |

Stability in Aqueous Solutions

The stability of this compound is a function of its two reactive functional groups: the Boc-protected amine and the azide. The PEG ether backbone is generally considered highly stable.

Boc Group Stability: The tert-butyloxycarbonyl group is susceptible to hydrolysis under acidic conditions (pH < 4), which results in its cleavage and the formation of a free amine, isobutylene, and carbon dioxide. It is generally stable at neutral and basic pH values[1].

Azide Group Stability: The terminal alkyl azide is relatively stable in aqueous solutions under typical laboratory conditions (room temperature, neutral pH, ambient light). However, prolonged exposure to strong acids, reducing agents (like DTT or TCEP, which are often present in protein solutions), high temperatures, or UV light can lead to its degradation. The carbon-to-nitrogen ratio is often used as a rule of thumb for the stability of organic azides; for this compound (C₁₇H₃₄N₄O₇), the (NC + NO) / NN ratio is (17 + 7) / 4 = 6. A ratio greater than or equal to 3 suggests the compound is relatively safe and stable to handle[5][6].

Table 2: Predicted Stability of this compound in Aqueous Buffers

| Condition | Effect on Boc Group | Effect on Azide Group | Overall Stability Recommendation |

| pH | Stable at pH 7-10. Labile at pH < 4. | Generally stable across a wide pH range. | Use at neutral to slightly basic pH. Avoid acidic conditions unless Boc deprotection is intended. |

| Temperature | Stable at room temperature and 37°C. | Generally stable. Avoid excessive heat. | Store stock solutions at -20°C or lower. For experiments, use at ambient temperature or 37°C for short durations. |

| Light | Stable. | Can be sensitive to UV light. | Protect solutions from direct, prolonged light exposure. Use amber vials for long-term storage. |

| Reducing Agents | Stable. | Degraded by common reducing agents (e.g., DTT, TCEP). | Avoid use with reducing agents unless azide reduction is the goal. |

Experimental Protocols

As specific data is scarce, researchers should perform their own solubility and stability studies for their specific application and buffer systems.

Protocol for Determining Aqueous Solubility

This protocol outlines a method to determine the saturation solubility of this compound in a given aqueous buffer.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., 10-20 mg) to a known volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

-

Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.

-

-

Sample Processing:

-

After equilibration, allow the suspension to settle.

-

Carefully remove an aliquot of the supernatant, ensuring no solid material is transferred.

-

Clarify the supernatant by centrifugation at high speed (e.g., >10,000 x g) for 15-20 minutes.

-

Alternatively, filter the supernatant through a 0.22 µm syringe filter compatible with aqueous solutions.

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Quantify the concentration of this compound using a validated analytical method, such as HPLC-CAD (Charged Aerosol Detector) or LC-MS, as the molecule lacks a strong UV chromophore[5][9].

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility (e.g., in mg/mL or mM) based on the measured concentration and the dilution factor used.

-

Caption: Workflow for determining the aqueous solubility of this compound.

Protocol for Assessing Aqueous Stability

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time under specific conditions (e.g., pH, temperature).

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in an organic solvent like DMSO.

-

Dilute the stock solution into the desired aqueous buffers (e.g., pH 4.0, 7.4, and 9.0) to a final concentration of approximately 1 mg/mL. The final DMSO concentration should be low (<1%) to minimize its effect.

-

Divide each solution into aliquots in separate vials for each time point to avoid repeated sampling from the same vial.

-

-

Incubation:

-

Store the vials at the desired test temperature(s) (e.g., 4°C, 25°C, and 40°C).

-

Protect the samples from light by wrapping the vials in aluminum foil or using amber vials.

-

-

Sample Analysis:

-

At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and 1 week), remove one vial from each condition.

-

If necessary, quench any reaction (e.g., by neutralizing an acidic sample).

-

Immediately analyze the sample by a stability-indicating HPLC method. A reverse-phase C18 column is often suitable.

-

Since the analyte lacks a strong chromophore, detection via CAD or MS is recommended[9][10].

-

-

Data Analysis:

-

Monitor the peak area of the parent this compound compound over time.

-

Calculate the percentage of the compound remaining at each time point relative to the initial (t=0) peak area.

-

Plot the percentage remaining versus time to determine the degradation rate.

-

Monitor for the appearance of new peaks, which would indicate degradation products. These can be further characterized by LC-MS to identify their structures.

-

Caption: Workflow for an HPLC-based aqueous stability study.

Potential Degradation Pathways

The most probable degradation pathway in an aqueous environment is the acid-catalyzed hydrolysis of the Boc group. This is a well-established reaction for Boc-protected amines[1].

Caption: Primary degradation pathway of this compound in acidic aqueous solution.

Summary and Recommendations

This compound is a valuable tool for researchers, but its successful application hinges on understanding its behavior in aqueous media.

-

Solubility: The PEG5 linker imparts good aqueous solubility, but this should be experimentally verified for the specific buffer and concentration required for an application.

-

Stability: The molecule is most stable at neutral to slightly basic pH. Acidic conditions will lead to the deprotection of the Boc group, a feature that can be exploited synthetically but must be avoided if the integrity of the linker is to be maintained. The azide group is generally robust but should be protected from reducing agents, excessive heat, and light.

-

Handling and Storage: Store the solid compound at -20°C, protected from light and moisture. Prepare fresh aqueous solutions for use. For stock solutions in organic solvents like DMSO, storage at -20°C is also recommended.

By following the principles and protocols outlined in this guide, researchers and drug developers can confidently utilize this compound in their workflows, ensuring the integrity and reactivity of this versatile linker for their conjugation needs.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]

- 4. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. creativepegworks.com [creativepegworks.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. benchchem.com [benchchem.com]

The Strategic Application of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development and bioconjugation, the precise control of chemical reactions is paramount. The tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern organic synthesis, plays a critical role in the functionalization of Polyethylene Glycol (PEG) linkers. These Boc-protected PEG linkers are indispensable tools for the construction of sophisticated therapeutic entities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the Boc protecting group's function in PEG linkers, detailing its chemical principles, experimental protocols, and strategic importance in the development of next-generation therapeutics.

Core Principles of the Boc Protecting Group in PEG Linkers

The Boc group serves as a temporary shield for primary and secondary amines, preventing them from participating in unintended reactions during multi-step synthetic sequences.[1][2] It is introduced as a carbamate, which is significantly less nucleophilic and basic than the free amine.[2] This protection is crucial when modifying other functional groups on the PEG linker or when conjugating the linker to other molecules.[3]

The widespread adoption of the Boc group stems from its unique stability profile. It is resistant to basic hydrolysis, many nucleophilic reagents, and catalytic hydrogenation, rendering it orthogonal to many other common protecting groups.[4][5] However, its key feature is its lability under acidic conditions, which allows for its clean and efficient removal to unmask the amine for subsequent conjugation steps.[6][7]

The use of PEG linkers in drug development offers numerous advantages, including enhanced solubility and stability of the final conjugate, improved pharmacokinetic properties, and reduced immunogenicity.[6][8][9] Boc-protected PEG linkers provide a robust platform for realizing these benefits by enabling the controlled and sequential assembly of complex bioconjugates.[3][10]

Chemical Mechanisms: Protection and Deprotection

Boc Protection of Amines

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[1] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of Boc₂O.[11] This is often carried out in the presence of a base, such as triethylamine (TEA) or sodium hydroxide, although it can also proceed without a base.[1][12] The leaving group, a tert-butyl carbonate, subsequently decomposes to the stable products of carbon dioxide and tert-butoxide.[1]

Figure 1: Boc Protection Mechanism.

Boc Deprotection of Amines

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][13] The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate.[2][11] This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate.[2][4] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[2][11]

Figure 2: Boc Deprotection Mechanism.

A potential side reaction during deprotection is the alkylation of nucleophilic residues (e.g., tryptophan, methionine) by the liberated tert-butyl cation.[13] This can be mitigated by the addition of "scavengers" to the reaction mixture.[12][13]

Experimental Protocols and Data

Standard Boc Deprotection Protocol

The following protocol is a general guideline for the deprotection of Boc-protected PEG linkers.[13] Optimization may be required depending on the specific substrate and scale of the reaction.

Materials:

-

Boc-protected PEG linker

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional scavenger)

-

Nitrogen or Argon atmosphere

-

Ice bath

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M under an inert atmosphere.[13]

-

Cool the solution to 0°C using an ice bath.[13]

-

Slowly add TFA to the desired final concentration (typically 20-50% v/v).[13]

-

If the substrate contains sensitive functional groups, add a scavenger such as TIS (2.5-5% v/v).[13]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[13]

-

Monitor the reaction progress by an appropriate analytical technique such as TLC, LC-MS, or NMR until the starting material is consumed (typically 1-2 hours).[13]

-

Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, co-evaporation with toluene (3x) can be performed.[13]

-

The resulting deprotected amine (as a TFA salt) can often be used directly in the next step or can be neutralized. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[13]

Quantitative Data and Reaction Conditions

The choice of reagents and conditions for Boc deprotection is critical for achieving a high yield and purity of the desired product. The following tables summarize common conditions and scavengers used in Boc deprotection reactions.

Table 1: Common Acidic Conditions for Boc Deprotection [13]

| Reagent | Concentration | Solvent | Typical Time | Temperature |

| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp. |

| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 1 - 4 hours | Room Temp. |

Table 2: Common Scavengers for Boc Deprotection [13]

| Scavenger | Typical Concentration (v/v) | Purpose |

| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |

| Water | 2.5 - 5% | Carbocation Scavenger |

| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |

| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |

| Phenol | 5% | Carbocation Scavenger |

Application in Drug Development: A Workflow Example

Boc-protected PEG linkers are integral to the synthesis of complex bioconjugates like ADCs. The following workflow illustrates the role of Boc protection in the assembly of an ADC.

Figure 3: ADC Synthesis Workflow.

In this workflow, a heterobifunctional Boc-protected PEG linker with a carboxylic acid is used. The carboxylic acid is first activated, for example, as an N-hydroxysuccinimide (NHS) ester. This activated linker is then reacted with an amine-containing drug molecule. Following the successful conjugation of the drug, the Boc group is removed under acidic conditions to reveal the terminal amine on the PEG linker. This newly exposed amine is then available for conjugation to a specific site on an antibody, completing the synthesis of the ADC.[7][]

Conclusion

The Boc protecting group is a powerful and versatile tool in the synthesis of functionalized PEG linkers for drug development. Its robust nature under a variety of reaction conditions, coupled with its facile removal under mild acidic conditions, allows for the precise and controlled construction of complex bioconjugates. A thorough understanding of the principles of Boc protection and deprotection, along with optimized experimental protocols, is essential for researchers and scientists working at the forefront of therapeutic innovation. The continued application of Boc-protected PEG linkers will undoubtedly fuel the development of more effective and targeted therapies for a wide range of diseases.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. nbinno.com [nbinno.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. BOC Protection and Deprotection [bzchemicals.com]

- 6. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 8. precisepeg.com [precisepeg.com]

- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 10. t-Boc Amine PEG Hydroxyl - JenKem Technology USA [jenkemusa.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Click Chemistry with Azide-Functionalized PEGs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of click chemistry utilizing azide-functionalized polyethylene glycols (PEGs), a powerful bioconjugation technique with broad applications in research, drug development, and diagnostics. We will delve into the core principles of the two primary forms of azide-alkyne cycloaddition, present quantitative data for reaction optimization, and provide detailed experimental protocols for key applications.

Introduction to Click Chemistry and Azide-Functionalized PEGs

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and specific, occurring under mild, often aqueous, conditions with no or minimal byproducts[1][2]. The most prominent example of click chemistry is the azide-alkyne cycloaddition.

Azide-functionalized PEGs are versatile reagents that combine the bioorthogonal reactivity of the azide group with the beneficial properties of polyethylene glycol[3]. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that can improve the solubility, stability, and pharmacokinetic profile of conjugated molecules[4]. The azide group serves as a chemical handle for covalent modification via click chemistry, allowing for the precise attachment of PEGs to various substrates[3].

There are two main types of azide-alkyne click chemistry:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide, forming a stable 1,4-disubstituted 1,2,3-triazole[5][6]. CuAAC is known for its fast reaction rates and high yields[4].

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide[4][7]. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems[4].

Quantitative Data for Reaction Optimization

The choice between CuAAC and SPAAC and the optimization of reaction conditions depend on the specific application and the nature of the reactants. The following tables summarize key quantitative data to guide experimental design.

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) salt (e.g., CuSO₄ with a reducing agent like sodium ascorbate)[5][6] | None required[4] |

| Reaction Rate | Very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹)[8] | Slower than CuAAC, dependent on the cyclooctyne and azide (second-order rate constants typically 10⁻³ - 1 M⁻¹s⁻¹)[9][10][11] |

| Biocompatibility | Limited in vivo due to copper cytotoxicity; requires ligands to mitigate toxicity[4] | Excellent biocompatibility, suitable for live cell and in vivo applications[4] |

| Regioselectivity | Highly regioselective, yielding the 1,4-disubstituted triazole isomer[5] | Can produce a mixture of regioisomers[12] |

| Typical Reactants | Terminal alkyne and azide[5] | Strained cyclooctyne (e.g., DBCO, BCN) and azide[4] |

Table 2: Typical Quantitative Parameters for CuAAC Reactions with Azide-PEG

| Reagent | Recommended Molar Ratio/Concentration | Notes |

| Alkyne-Substrate | 1 equivalent | The limiting reagent. |

| Azide-PEG | 1.1 - 1.5 equivalents | A slight excess can drive the reaction to completion. |

| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | Precursor for the Cu(I) catalyst. |

| Sodium Ascorbate | 0.1 - 1.0 equivalents | Reducing agent to generate and maintain Cu(I). |

| Copper(I)-Stabilizing Ligand (e.g., THPTA, TBTA) | 0.1 - 0.5 equivalents | Enhances reaction efficiency and protects biomolecules. |

| Reaction Time | 30 - 60 minutes at room temperature | Can vary based on reactants and concentrations. |

| Typical Yield | >95% | With optimized conditions.[5][13] |

Table 3: Second-Order Rate Constants for SPAAC Reactions with Various Cyclooctynes

| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |

| DBCO (Dibenzocyclooctyne) | ~0.1 - 1.0[10] |

| BCN (Bicyclo[6.1.0]nonyne) | Varies depending on isomer[10] |

| DIBAC (Dibenzoazacyclooctyne) | ~0.3[10] |

Note: The presence of a PEG linker can influence reaction kinetics. For instance, a PEG linker on a DBCO-conjugated antibody has been shown to increase the SPAAC reaction rate.

Experimental Protocols

The following are detailed protocols for common applications of click chemistry with azide-functionalized PEGs.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein PEGylation

This protocol describes the conjugation of an azide-PEG to an alkyne-modified protein.

Materials:

-

Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate buffer, pH 7.4)

-

Azide-PEG derivative

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

-

Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 200 mM in water)

-

Degassing equipment (e.g., nitrogen or argon gas)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reactants:

-

Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Dissolve the Azide-PEG in the reaction buffer to achieve a 2-5 fold molar excess over the protein.

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-modified protein and Azide-PEG solutions.

-

Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

-

-

Initiation of the Click Reaction:

-

Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Allow to stand for a few minutes.

-

Add the catalyst premix to the reaction mixture to a final copper concentration of 0.1-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Reaction and Monitoring:

-

Incubate the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).

-

-

Purification:

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the labeling of azide-modified glycoproteins on the surface of live cells with a DBCO-functionalized fluorescent dye.

Materials:

-

Live cells with metabolically incorporated azide-modified sugars (e.g., Ac4GalNAz)

-

DBCO-functionalized fluorescent dye

-

Cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells in the presence of an azide-modified sugar precursor (e.g., 25-50 µM Ac4GalNAz) for 24-72 hours to allow for metabolic incorporation into cell surface glycoproteins[16].

-

Wash the cells three times with PBS to remove unincorporated sugar.

-

-

Labeling Reaction:

-

Prepare a stock solution of the DBCO-functionalized fluorescent dye in a biocompatible solvent (e.g., DMSO).

-

Dilute the DBCO-dye stock solution in cell culture medium to a final concentration of 1-10 µM.

-

Add the DBCO-dye solution to the washed cells.

-

-

Incubation:

-

Incubate the cells with the DBCO-dye at 37°C for 30-60 minutes.

-

-

Washing and Imaging:

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and logical relationships involving azide-PEG click chemistry.

References

- 1. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TR [thermofisher.com]

- 3. Click Chemistry – Med Chem 101 [medchem101.com]

- 4. jpt.com [jpt.com]

- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Ligation Strategies for Targeting Liposomal Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jenabioscience.com [jenabioscience.com]

- 14. bio-materials.com.cn [bio-materials.com.cn]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Boc-NH-PEG5-azide as a PROTAC Linker Building Block

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the degradation of target proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component that significantly influences the physicochemical properties, cell permeability, and biological activity of the PROTAC.[3] Among the various linker types, polyethylene glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length.[3] This guide provides a comprehensive technical overview of this compound, a versatile building block for the synthesis of PROTACs.

Core Concepts of this compound in PROTAC Design

This compound is a heterobifunctional PEG linker. It features a Boc-protected amine on one end and an azide group on the other, separated by a five-unit polyethylene glycol chain. This structure allows for a sequential and controlled synthesis of PROTACs. The Boc-protected amine provides a stable, masked reactive site that can be deprotected under acidic conditions to allow for conjugation to an E3 ligase ligand or a POI ligand through an amide bond. The azide group is a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of a stable triazole linkage with an alkyne-functionalized binding moiety.[4]

The PEG5 spacer enhances the solubility of the resulting PROTAC molecule, which is often a challenge for these high molecular weight compounds.[5] The flexibility of the PEG chain is also thought to be advantageous for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of linker building blocks is essential for their effective use in PROTAC synthesis. The properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 911209-07-9 |

| Molecular Formula | C17H34N4O7 |

| Molecular Weight | 406.47 g/mol |

| Appearance | Viscous liquid |

| Purity | ≥95% - ≥98% (supplier dependent) |

| Solubility | Soluble in Water, DMSO, DCM, DMF |

| Storage Conditions | -20°C |

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

Table 1: Representative Degradation Data for BRD4-Targeting PROTACs with Varying PEG Linker Lengths [7]

| PROTAC | E3 Ligase Ligand | PEG Units (n) | DC50 (µM) in H661 cells |

| PROTAC 1 | CRBN | 0 | < 0.5 |

| PROTAC 2 | CRBN | 1 | > 5 |

| PROTAC 3 | CRBN | 2 | > 5 |

| PROTAC 4 | CRBN | 4 | < 0.5 |

| PROTAC 5 | VHL | 0 | Data not provided |

| PROTAC 6 | VHL | 1 | Data not provided |

| PROTAC 7 | VHL | 2 | Data not provided |

| PROTAC 8 | VHL | 4 | Data not provided |

Note: The data presented is for illustrative purposes to demonstrate the effect of PEG linker length on PROTAC efficacy. The study by Wurz et al. highlights a non-linear relationship between linker length and degradation potency for CRBN-based PROTACs, where both short and long linkers showed better activity than intermediate lengths.[7]

Mandatory Visualizations

References

- 1. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Boc-NH-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," utilizing Boc-NH-PEG5-azide. This versatile linker is frequently employed in bioconjugation, drug delivery systems, and polymer synthesis due to its biocompatibility, solubility-enhancing properties, and the presence of a protected amine for further functionalization.[1]

Introduction

The copper-catalyzed click chemistry reaction is a highly efficient and specific method for forming a stable triazole linkage between an azide and a terminal alkyne.[][] The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in chemical biology and drug development.[] this compound is a valuable reagent in this context, offering a polyethylene glycol (PEG) spacer to increase the hydrophilicity and bioavailability of the target molecule, while the Boc-protecting group allows for selective deprotection and subsequent modification of the amine group.[1]

Data Presentation

The following table summarizes representative yields for copper-catalyzed click chemistry reactions involving PEG-azides with various alkynes under optimized conditions. While specific data for this compound is not extensively tabulated in the literature, these examples with similar PEGylated azides provide an expected range of efficiency for the protocol described below.

| Azide Reactant | Alkyne Reactant | Catalyst System | Solvent | Reaction Time | Yield (%) | Reference |

| Azido-PEG-Coumarin | mPEG-alkyne | Copper(II) acetate monohydrate | scCO2 | 24 h | 82.3 | [4] |

| Azido-PEG-Coumarin | mPEG-alkyne | Copper(II) acetate monohydrate | scCO2 | 48 h | 87.1 | [4] |

| Protected glycosyl azides | Various alkynes | Supported Copper Nanoparticles | Water | 12 h | 84-94 | [5] |

| Benzyl azide | Phenylacetylene | GO-CuO nanocomposite | Water | 10-20 min | 85-96 | [5] |

| (Z)-methyl-12-azidooctadec-9-enoate | Various alkynes | CuI | DCM | Not Specified | 72-95 | [6] |

Experimental Protocols

This section provides a detailed methodology for a typical copper-catalyzed click chemistry reaction with this compound.

Materials and Reagents

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Solvent (e.g., deionized water, DMSO, DMF, or mixtures)

-

Phosphate-buffered saline (PBS) for biological applications

-

Nitrogen or Argon gas (optional, for oxygen-sensitive reactions)

-

Chelating resin (for copper removal)

-

Analytical instruments (e.g., NMR, Mass Spectrometry, HPLC)

Experimental Workflow Diagram

Caption: General experimental workflow for CuAAC.

Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).

-

Prepare a stock solution of the alkyne-functionalized molecule (e.g., 10 mM in a compatible solvent).

-

Prepare a stock solution of CuSO4 (e.g., 20 mM in deionized water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water). It is crucial to use a freshly prepared solution as sodium ascorbate can degrade.

-

Prepare a stock solution of the copper-chelating ligand (THPTA or TBTA) (e.g., 50 mM in deionized water or DMSO).

-

-

Reaction Setup:

-

In a suitable reaction vessel, add the alkyne-functionalized molecule to the chosen solvent (e.g., water, PBS, or a co-solvent system like DMSO/water).

-

Add the this compound solution. A slight excess (1.1 to 1.5 equivalents) of the azide or alkyne can be used to drive the reaction to completion.

-

Add the THPTA or TBTA ligand solution. A common ratio is 5 equivalents of ligand to 1 equivalent of copper sulfate to protect sensitive biomolecules from oxidative damage.[7]

-

Add the CuSO4 solution. The final concentration of copper is typically in the range of 50 to 100 µM for bioconjugation reactions.[8]

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5 to 10 times that of the copper sulfate.

-

Gently mix the reaction mixture.

-

Incubate the reaction at room temperature for 1-4 hours. For less reactive substrates or lower concentrations, the reaction time may be extended or gentle heating (e.g., 37-45 °C) may be applied. Reaction progress can be monitored by TLC, HPLC, or LC-MS.

-

-

Reaction Quenching and Purification:

-